molecular formula C6H11N3O2S B13511983 1-Propyl-1h-imidazole-2-sulfonamide

1-Propyl-1h-imidazole-2-sulfonamide

Cat. No.: B13511983
M. Wt: 189.24 g/mol
InChI Key: YPMNUJUGOPWLMZ-UHFFFAOYSA-N
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Description

1-Propyl-1h-imidazole-2-sulfonamide is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1h-imidazole-2-sulfonamide typically involves the sulfonation of 1-propyl-1H-imidazole. One common method is the reaction of 1-propyl-1H-imidazole with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems can help maintain optimal reaction conditions, reducing the risk of side reactions and improving the overall quality of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1h-imidazole-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propyl-1h-imidazole-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-1h-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-2-sulfonamide
  • 1-Ethyl-1H-imidazole-2-sulfonamide
  • 1-Butyl-1H-imidazole-2-sulfonamide

Comparison: 1-Propyl-1h-imidazole-2-sulfonamide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl counterparts, the propyl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

1-propylimidazole-2-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11)

InChI Key

YPMNUJUGOPWLMZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1S(=O)(=O)N

Origin of Product

United States

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